molecular formula C22H28O11 B11832763 methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate

methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate

Cat. No.: B11832763
M. Wt: 468.4 g/mol
InChI Key: LWZXMQVWDSQPRS-JYRVWZFOSA-N
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Description

Methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including esters, ketones, and dioxin rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate typically involves multi-step organic reactions. The process may start with the preparation of the dioxin ring, followed by the introduction of the acetoxy and oxobutanoyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form new functional groups or to increase the oxidation state of existing groups.

    Reduction: Reduction reactions can convert ketones to alcohols or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of new compounds, and development of novel materials.

    Biology: The compound may have biological activity, making it a candidate for research in drug discovery, enzyme interactions, and metabolic pathways.

    Medicine: If the compound exhibits pharmacological properties, it could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials, coatings, or chemical processes.

Mechanism of Action

The mechanism by which methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate include other esters, ketones, and dioxin derivatives. Examples might include:

  • This compound analogs with different substituents.
  • Compounds with similar dioxin ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C22H28O11

Molecular Weight

468.4 g/mol

IUPAC Name

methyl (Z)-6-[2-(2-acetyloxyacetyl)-4-(2,2-dimethyl-6-oxo-1,3-dioxin-4-yl)-3-oxobutanoyl]oxy-4-methylhex-4-enoate

InChI

InChI=1S/C22H28O11/c1-13(6-7-18(26)29-5)8-9-30-21(28)20(17(25)12-31-14(2)23)16(24)10-15-11-19(27)33-22(3,4)32-15/h8,11,20H,6-7,9-10,12H2,1-5H3/b13-8-

InChI Key

LWZXMQVWDSQPRS-JYRVWZFOSA-N

Isomeric SMILES

C/C(=C/COC(=O)C(C(=O)CC1=CC(=O)OC(O1)(C)C)C(=O)COC(=O)C)/CCC(=O)OC

Canonical SMILES

CC(=CCOC(=O)C(C(=O)CC1=CC(=O)OC(O1)(C)C)C(=O)COC(=O)C)CCC(=O)OC

Origin of Product

United States

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